Thermal Oxidation Stability: ME vs. MO
Methyl elaidate (ME) exhibits significantly greater thermal stability than methyl oleate (MO). A 2024 study quantified this, finding the reduction of thermal oxidation reaction for ME was 6.72% lower than that of MO [1]. Computational analysis supported this finding, showing that the key reaction steps for ME required a higher energy barrier (1.3–13.6 kJ/mol) than for MO, confirming its inherent resistance to thermal degradation [1].
| Evidence Dimension | Thermal oxidation reaction rate |
|---|---|
| Target Compound Data | Reduction of thermal oxidation reaction: 6.72% lower |
| Comparator Or Baseline | Methyl oleate (MO) reduction of thermal oxidation reaction: Set as baseline (higher) |
| Quantified Difference | ME's reaction reduction was 6.72% lower than MO's |
| Conditions | Thermal oxidation study as described in Food Research International (2024) [1] |
Why This Matters
This quantifiable difference in thermal stability is crucial for studies modeling the behavior of trans fats during food processing and storage, where oxidative degradation is a key concern.
- [1] Mechanism of methyl elaidate on the thermal oxidation behavior. (2024). Food Research International, 196, 115082. View Source
